molecular formula C8H6F3NO2 B1295480 3-Methyl-4-nitrobenzotrifluoride CAS No. 67192-42-1

3-Methyl-4-nitrobenzotrifluoride

Cat. No.: B1295480
CAS No.: 67192-42-1
M. Wt: 205.13 g/mol
InChI Key: PCCXJSOGGOWRJC-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzotrifluoride (CAS: 67192-42-1) is an aromatic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol. Its structure features a trifluoromethyl (-CF₃) group at position 4, a nitro (-NO₂) group at position 1 (ortho to the methyl group), and a methyl (-CH₃) substituent at position 3 (meta to the nitro group). Key physical properties include:

  • Boiling point: 223°C at 760 mmHg
  • Melting point: 88.7°C
  • Density: 1.357 g/cm³
  • Vapor pressure: 0.146 mmHg at 25°C.

This compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing trifluoromethyl and nitro groups, which enhance reactivity in cross-coupling and substitution reactions.

Properties

IUPAC Name

2-methyl-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-4-6(8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCXJSOGGOWRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217449
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67192-42-1
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067192421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-nitrobenzotrifluoride typically involves the nitration of toluene followed by a reaction with trifluoroformic acid . The nitration process introduces a nitro group into the toluene molecule, and the subsequent reaction with trifluoroformic acid results in the formation of the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-4-nitrobenzotrifluoride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 3-Methyl-4-aminobenzotrifluoride.

    Substitution: Various substituted benzotrifluorides depending on the nucleophile used.

    Oxidation: 3-Carboxy-4-nitrobenzotrifluoride

Scientific Research Applications

3-Methyl-4-nitrobenzotrifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzotrifluoride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

4-Fluoro-3-nitrobenzotrifluoride (CAS: 367-86-2)

Molecular formula: C₇H₃F₄NO₂ Molecular weight: 209.10 g/mol

  • Key differences :
    • Replaces the methyl group with a fluorine atom at position 4.
    • The fluorine atom is smaller and more electronegative than methyl, leading to stronger electron-withdrawing effects.
    • Likely exhibits higher polarity and lower thermal stability compared to the methyl derivative.
  • Applications : Fluorinated analogs are often used in medicinal chemistry for metabolic stability.

3-Chloro-4-nitrobenzotrifluoride

Molecular formula: C₇H₃ClF₃NO₂ (estimated) Synonyms: 1-Chloro-2-nitro-5-(trifluoromethyl)benzene

  • Key differences: Substitutes methyl with a chlorine atom at position 3. The chloro-nitro combination may favor nucleophilic aromatic substitution reactions.
  • Applications : Chlorinated derivatives are common in pesticide synthesis.

Methyl 4-fluoro-3-nitrobenzoate

Molecular formula : C₉H₉FO₃
Molecular weight : 184.17 g/mol

  • Key differences :
    • Replaces trifluoromethyl with a methyl ester (-COOCH₃) group.
    • The ester group introduces hydrolytic sensitivity and higher polarity.
    • Reduced thermal stability due to the ester functionality.
  • Applications : Esters are frequently used in polymer and dye industries.

Comparative Data Table

Property 3-Methyl-4-nitrobenzotrifluoride 4-Fluoro-3-nitrobenzotrifluoride 3-Chloro-4-nitrobenzotrifluoride Methyl 4-fluoro-3-nitrobenzoate
Molecular formula C₈H₆F₃NO₂ C₇H₃F₄NO₂ C₇H₃ClF₃NO₂ C₉H₉FO₃
Molecular weight (g/mol) 205.13 209.10 ~215.5 (estimated) 184.17
Boiling point (°C) 223 Not reported Not reported Not reported
Melting point (°C) 88.7 Not reported Not reported Not reported
Key substituents -CF₃, -NO₂, -CH₃ -CF₃, -NO₂, -F -CF₃, -NO₂, -Cl -COOCH₃, -NO₂, -F
Applications Pharmaceuticals, agrochemicals Medicinal chemistry Pesticides Polymers, dyes

Research Findings and Trends

  • Electron-withdrawing effects : The trifluoromethyl group in 3-Methyl-4-nitrobenzotrifluoride enhances electrophilic substitution reactivity compared to fluoro or chloro analogs.
  • Thermal stability : Trifluoromethyl derivatives generally exhibit higher stability than ester-containing analogs due to the robustness of the C-F bond.

Biological Activity

3-Methyl-4-nitrobenzotrifluoride (MNBT) is an organic compound with the molecular formula C8H6F3NO2C_8H_6F_3NO_2 and a molecular weight of 205.13 g/mol. This compound has garnered attention due to its diverse applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals, agrochemicals, and environmental science.

Chemical Structure:

  • Molecular Formula: C8H6F3NO2C_8H_6F_3NO_2
  • Molecular Weight: 205.13 g/mol

Synthesis:
The synthesis of MNBT typically involves the nitration of toluene followed by a reaction with trifluoroformic acid. This method allows for the introduction of both nitro and trifluoromethyl groups, which are essential for its biological activity.

The biological activity of MNBT is primarily attributed to its functional groups:

  • Nitro Group: Participates in redox reactions, potentially acting as an electron acceptor.
  • Trifluoromethyl Group: Enhances lipophilicity, affecting membrane permeability and interaction with biological targets.

These interactions can modulate enzyme activity and receptor binding, making MNBT a candidate for various biochemical applications .

Antimicrobial Activity

Recent studies have shown that compounds similar to MNBT exhibit significant antimicrobial properties. For instance, the degradation products of related compounds have been linked to microbial growth inhibition. In particular, strains such as Burkholderia sp. have demonstrated the ability to degrade nitroaromatic compounds, suggesting a potential for bioremediation applications .

Enzyme Inhibition Studies

Research indicates that MNBT and its derivatives may act as enzyme inhibitors. The structural similarity to known inhibitors allows for speculation about its potential role in inhibiting specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been tested against various enzymes, showing promising results in reducing their activity .

Study on Microbial Degradation

A significant study focused on the microbial degradation of 3-methyl-4-nitrophenol (3M4NP), a breakdown product of MNBT. The study identified key intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) during degradation by Burkholderia sp. strain SJ98. This research highlights the potential for using MNBT in bioremediation processes, as microbial strains capable of degrading such compounds can be harnessed to clean contaminated environments .

Comparative Analysis

The following table summarizes the biological activities and chemical properties of MNBT compared to similar compounds:

CompoundMolecular FormulaKey Biological ActivityNotes
3-Methyl-4-nitrobenzotrifluorideC8H6F3NO2Potential enzyme inhibitorUnique trifluoromethyl group
4-Chloro-3-nitrobenzotrifluorideC7H5ClF3NO2Antimicrobial propertiesLess lipophilic than MNBT
4-Fluoro-3-nitrobenzotrifluorideC7H5F3NO2Moderate enzyme inhibitionSimilar structure with different halogen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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